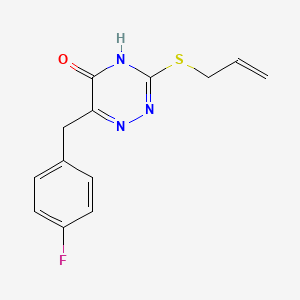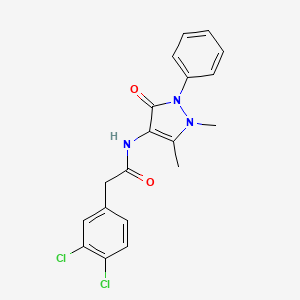![molecular formula C17H13FNO2+ B13376114 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a suitable catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxoethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Análisis De Reacciones Químicas
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, and halogenating agents for substitution reactions. .
Aplicaciones Científicas De Investigación
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as sensors and fluorescent probes .
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity by forming stable complexes. Additionally, its fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. The oxoethyl group can also form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium can be compared with similar compounds such as:
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride: This compound shares a similar fluorophenyl and oxoethyl substitution but differs in its bipyridinium core, leading to different reactivity and applications.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: This compound has a similar fluorophenyl group but features an imidazo[1,2-a]pyridine core, which affects its biological activity and binding properties.
2-(2-Bromo-4-fluorophenyl)acetonitrile: This compound contains a fluorophenyl group and is used in the synthesis of various organic compounds, but its acetonitrile group differentiates its reactivity from this compound.
Propiedades
Fórmula molecular |
C17H13FNO2+ |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C17H12FNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1 |
Clave InChI |
SQJYGFFMMNTCFI-UHFFFAOYSA-O |
SMILES canónico |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)
![6-isopropyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13376050.png)
![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)

![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)

![N-benzyl-N'-({[5-oxo-6-(2-thienylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376094.png)
![2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13376096.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376103.png)
![4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B13376107.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
